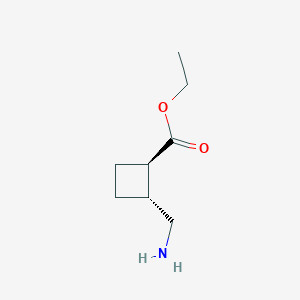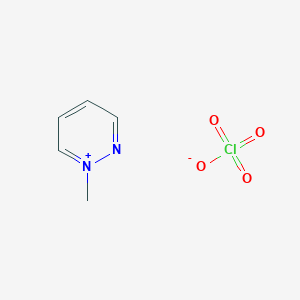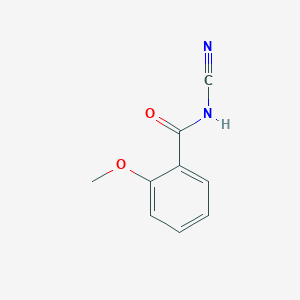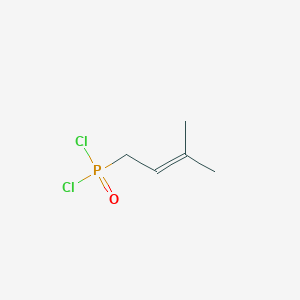![molecular formula C17H13NO B14500248 9-methyl-6H-chromeno[4,3-b]quinoline CAS No. 65038-76-8](/img/structure/B14500248.png)
9-methyl-6H-chromeno[4,3-b]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-6H-chromeno[4,3-b]quinoline: is a heterocyclic compound that belongs to the class of chromenoquinolinesThe structure of this compound consists of a chromene ring fused with a quinoline ring, with a methyl group attached at the 9th position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Triflic Anhydride/2-Fluoropyridine Method:
-
Friedländer-Based Method:
Industrial Production Methods:
Industrial production methods for 9-methyl-6H-chromeno[4,3-b]quinoline are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
Reagents and Conditions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products: Oxidized derivatives of the chromenoquinoline structure.
-
Reduction:
Reagents and Conditions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: Reduced derivatives, potentially affecting the quinoline or chromene rings.
-
Substitution:
Reagents and Conditions: Electrophilic or nucleophilic substitution reactions using reagents like halogens or nucleophiles.
Major Products: Substituted derivatives at various positions on the chromenoquinoline structure.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Fluorescent Probes: 9-Methyl-6H-chromeno[4,3-b]quinoline and its derivatives can be used as fluorescent probes for the selective detection of diverse chemical and biological components.
Biology:
Cytotoxic Agents: Some derivatives exhibit cytotoxicity against various cancer cell lines, making them potential candidates for anticancer drug development.
Medicine:
Estrogen-Receptor Beta Ligands: Certain compounds in this class are selective estrogen-receptor beta ligands with high binding affinity.
Industry:
Wirkmechanismus
The mechanism of action of 9-methyl-6H-chromeno[4,3-b]quinoline involves its interaction with specific molecular targets and pathways. For example, as an estrogen-receptor beta ligand, it binds to the receptor and modulates its activity, leading to various biological effects . Additionally, its cytotoxic effects on cancer cells may involve the induction of apoptosis and inhibition of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
6H-Chromeno[4,3-b]quinolin-6-ones: These compounds share a similar core structure but differ in the functional groups attached.
Chromeno[3,4-b]quinoline Derivatives: These compounds have a different fusion pattern of the chromene and quinoline rings.
Uniqueness:
Structural Features: The presence of a methyl group at the 9th position in 9-methyl-6H-chromeno[4,3-b]quinoline distinguishes it from other similar compounds.
Biological Activity: The specific biological activities and applications of this compound, such as its use as a fluorescent probe and cytotoxic agent, highlight its uniqueness.
Eigenschaften
CAS-Nummer |
65038-76-8 |
|---|---|
Molekularformel |
C17H13NO |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
9-methyl-6H-chromeno[4,3-b]quinoline |
InChI |
InChI=1S/C17H13NO/c1-11-6-7-15-12(8-11)9-13-10-19-16-5-3-2-4-14(16)17(13)18-15/h2-9H,10H2,1H3 |
InChI-Schlüssel |
CURONERROXIULQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC3=C(C4=CC=CC=C4OC3)N=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)
![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)
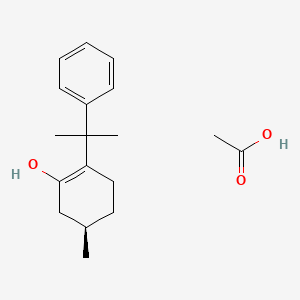
![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
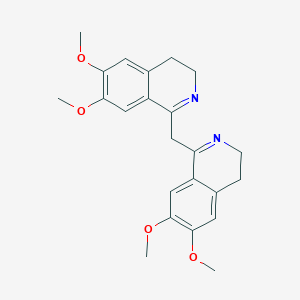
![3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine](/img/structure/B14500209.png)
![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)
